Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O2 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound starts from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 in 90% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2ccc3ccccc23
. The InChI key is VJCXACABXTXLEE-UHFFFAOYSA-N
. Chemical Reactions Analysis
The key step of the synthesis scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 300.4 g/mol . It has a topological polar surface area of 32.8 Ų . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(1H-indol-3-YL)piperidine-1-carboxylate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These interactions are primarily due to the indole nucleus, which binds with high affinity to multiple receptors, facilitating the development of new therapeutic agents .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been found to play a crucial role in cell biology, particularly in the treatment of cancer cells, microbes, and various disorders . The compound’s ability to bind to multiple receptors and its broad-spectrum biological activities make it a valuable tool in cellular research .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The indole nucleus in the compound facilitates electrophilic substitution due to its aromatic nature, allowing it to interact readily with other molecules . These interactions are crucial for the compound’s biological activities, including its antiviral, anti-inflammatory, and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activities over extended periods, making them suitable for long-term research
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels of this compound need to be carefully studied to determine its safe and effective dosage range in animal models .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into biologically active forms. The indole nucleus in the compound plays a crucial role in its metabolic processes, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for its application in therapeutic research.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The efficient transport and distribution of this compound are crucial for its biological activities and therapeutic potential.
Subcellular Localization
This compound: exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDQTMYPRNVZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625521 | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155302-28-6 | |
Record name | 1,1-Dimethylethyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155302-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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